- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegansACS Chemical Neuroscience, 2022, 13(23), 3378-3388,
Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
Nome del prodotto:Fmoc-Aib-OH
Numero CAS:94744-50-0
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD00151913
CID:61745
PubChem ID:2756096
Fmoc-Aib-OH Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fmoc-2-Aminoisobutyric acid
- Fmoc-alpha-Me-Ala-OH
- Fmoc-alpha-aminoisobutyric acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- Fmoc-α-Me-Ala-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Fmoc-Aib-OH
- Fmoc-Alpha-Methylalanine
- Fmoc-
- FMOC-ALPHA-METHYL-ALANINE
- FMOC-A-ME-ALA-OH
- FMOC-A-METHYLALANINE
- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
- N-Fmoc-2-aminoisobutyric acid
- N-Fmoc-aminoisobutyric acid
- 2-(Fmoc-amino)isobutyric Acid
- N-Fmoc-α-methylalanine
- N-Fmoc-2-methyl-DL-alanine
- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
- PubChem16476
- N-Fmoc-alpha-meth
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
-
- MDL: MFCD00151913
- Inchi: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
- Chiave InChI: HOZZVEPRYYCBTO-UHFFFAOYSA-N
- Sorrisi: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 325.131408g/mol
- Carica superficiale: 0
- XLogP3: 3.2
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta legami ruotabili: 5
- Massa monoisotopica: 325.131408g/mol
- Massa monoisotopica: 325.131408g/mol
- Superficie polare topologica: 75.6Ų
- Conta atomi pesanti: 24
- Complessità: 468
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 2
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.2820
- Punto di fusione: 180.0 to 184.0 deg-C
- Punto di ebollizione: 544.3℃ at 760 mmHg
- Punto di infiammabilità: 283 °C
- Indice di rifrazione: 1.614
- PSA: 75.63000
- LogP: 3.77920
- Sensibilità: Moisture Sensitive
Fmoc-Aib-OH Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- CODICI DEL MARCHIO F FLUKA:10-21
- Condizioni di conservazione:0-10°C
- Classe di pericolo:IRRITANT
Fmoc-Aib-OH Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Fmoc-Aib-OH Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AAPPTec | UZF011-100g |
Fmoc-Aib-OH |
94744-50-0 | 100g |
$195.00 | 2024-07-20 | ||
ChemScence | CS-W009269-1000g |
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |
94744-50-0 | 99.57% | 1000g |
$695.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 5g |
¥58 | 2024-07-19 | |
abcr | AB175897-100 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 100g |
€184.70 | 2023-05-07 | |
abcr | AB175897-10 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 10g |
€80.40 | 2023-05-07 | |
Enamine | EN300-81267-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-81267-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |
2-(Fmoc-amino)isobutyric acid, 98% |
94744-50-0 | 98% | 25g |
¥12777.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |
Fmoc-Aib-OH |
94744-50-0 | 98% | 100g |
¥501.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |
94744-50-0 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 |
Fmoc-Aib-OH Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 6 h, 25 °C
1.2 6 h, 25 °C
Riferimento
- Solid-phase synthesis of benzimidazole libraries biased for RNA targetsTetrahedron Letters, 2003, 44(14), 2807-2811,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt
Riferimento
- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and PeptidesJournal of Organic Chemistry, 2021, 86(7), 5401-5411,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
Riferimento
- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditionsIndian Journal of Chemistry, 2002, (1), 157-160,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water
Riferimento
- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditionsIndian Journal of Chemistry, 2001, (1), 70-74,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residuesEuropean Journal of Medicinal Chemistry, 2019, 177, 235-246,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimeticsJournal of Peptide Science, 2006, 12(9), 575-591,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt
Riferimento
- Fmoc-OPhth, the reagent of Fmoc protectionTetrahedron Letters, 2017, 58(16), 1600-1603,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide CatalystACS Catalysis, 2017, 7(11), 7704-7708,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt
Riferimento
- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
Riferimento
- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- DNA-binding ligands from peptide libraries containing unnatural amino acidsChemistry - A European Journal, 1998, 4(3), 425-433,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt
Riferimento
- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
Riferimento
- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,
Fmoc-Aib-OH Raw materials
- Fmoc-Aib-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester
- 2-Chlorotrityl chloride
- (9H-fluoren-9-yl)methyl chloroformate
- 2-amino-2-methylpropanoic acid
- Fmoc-OSu
- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-
Fmoc-Aib-OH Preparation Products
Fmoc-Aib-OH Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:94744-50-0)Fmoc-Aib-OH
Numero d'ordine:sfd8200
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Fmoc-Aib-OH Letteratura correlata
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
3. Book reviews
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
94744-50-0 (Fmoc-Aib-OH) Prodotti correlati
- 672-87-7(Metyrosine)
- 1132-26-9(2-amino-2-methyl-3-phenyl-propanoic acid)
- 1080-06-4(Methyl L-tyrosinate)
- 194471-84-6(Fmoc-3-amino-1-cyclohexane carboxylic acid)
- 672-86-6(α-Methyl-D-tyrosine)
- 1231709-22-0((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid)
- 949-67-7(L-Tyrosine Ethyl Ester)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)
- 77-23-6(pentoxyverine)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94744-50-0)Fmoc-α-Me-Ala-OH

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:94744-50-0)Fmoc-Aib-OH

Purezza:99%/99%
Quantità:1kg/500g
Prezzo ($):566.0/298.0